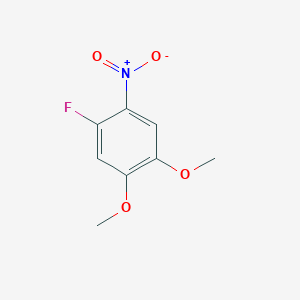

1-Fluoro-4,5-dimethoxy-2-nitrobenzene

Description

BenchChem offers high-quality 1-Fluoro-4,5-dimethoxy-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-4,5-dimethoxy-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4,5-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMDYIAERBGUID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-nitro-3,4-dimethoxyfluorobenzene synonyms and nomenclature

An In-depth Technical Guide to 1-Fluoro-4,5-dimethoxy-2-nitrobenzene (4-Fluoro-5-nitroveratrole)

Introduction

This guide provides a comprehensive technical overview of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene , a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. The initial query concerning "6-nitro-3,4-dimethoxyfluorobenzene" has been resolved to this scientifically precise nomenclature based on IUPAC standards. This molecule incorporates several key functional groups—a fluoro group, two methoxy groups, and a nitro group—that make it a highly versatile building block for the synthesis of complex organic molecules. Its utility is particularly pronounced in drug discovery, where the strategic introduction of fluorine and the reactive potential of the nitro group are leveraged to create novel pharmaceutical candidates.[1][2] This document will detail the compound's nomenclature, physicochemical properties, a logical synthetic pathway with mechanistic rationale, its applications as a chemical intermediate, and essential safety information.

Nomenclature and Molecular Identification

Correctly identifying a chemical compound is the foundation of reproducible science. The compound in focus is systematically named based on IUPAC rules to ensure clarity and global understanding.

-

IUPAC Name: 1-Fluoro-4,5-dimethoxy-2-nitrobenzene[3]

-

Common Synonym: 4-Fluoro-5-nitroveratrole

-

Molecular Formula: C₈H₈FNO₄[3]

-

SMILES: COC1=CC(F)=C(C=C1OC)=O[3]

-

InChI Key: BUMDYIAERBGUID-UHFFFAOYSA-N[3]

Caption: Molecular Structure of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene.

Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in biological and chemical systems. While extensive experimental data for this specific compound is not widely published, computational models provide valuable estimates.

| Property | Value | Source |

| Molecular Weight | 201.15 g/mol | [3][4] |

| Calculated LogP | 1.74 | [3] |

| Polar Surface Area | 62 Ų | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 3 | [3] |

Synthesis Pathway and Mechanistic Rationale

The most logical and efficient synthesis of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene is via the electrophilic aromatic substitution (specifically, nitration) of the readily available precursor, 4-Fluoroveratrole (1-fluoro-3,4-dimethoxybenzene).

Causality of Reaction Regioselectivity

The outcome of the nitration reaction is governed by the directing effects of the substituents on the aromatic ring. In the precursor, 4-Fluoroveratrole, we have three substituents to consider:

-

Methoxy Groups (-OCH₃): These are powerful activating, ortho, para-directing groups due to their strong +M (mesomeric) effect, which donates electron density to the ring.

-

Fluoro Group (-F): This group has competing effects. It is deactivating via the -I (inductive) effect but is ortho, para-directing due to its +M effect (lone pair donation).

In the reaction, the two potent methoxy groups at positions 3 and 4 strongly activate positions 2, 5, and 6. The fluorine at position 1 also directs incoming electrophiles to positions 2 and 5. The convergence of these directing effects makes positions 2 and 5 the most nucleophilic and therefore the most likely sites for nitration. The formation of the title compound indicates that substitution at the C2 position is a primary outcome.

Caption: Logic flow for the regioselective synthesis of the target compound.

Experimental Protocol (Proposed)

This protocol is adapted from a similar, published procedure for the nitration of a related fluorinated dimethoxybenzene compound.[5]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath (0 °C), add the precursor, 4-Fluoroveratrole (1 equivalent).

-

Reagent Addition: Slowly add concentrated nitric acid (e.g., 65% w/v, ~10 equivalents) to the stirred solution, ensuring the temperature is maintained at or below 5 °C. The use of a strong acid like nitric acid, often in conjunction with sulfuric acid, generates the nitronium ion (NO₂⁺), the active electrophile in this reaction.[6]

-

Reaction: Stir the solution at 0 °C for 10-30 minutes after the addition is complete.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice and water. This will precipitate the crude product.

-

Work-up: Stir the ice-water mixture for 30 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure 1-Fluoro-4,5-dimethoxy-2-nitrobenzene.

Applications in Research and Drug Development

1-Fluoro-4,5-dimethoxy-2-nitrobenzene is not typically an end-product but rather a valuable intermediate. Its chemical architecture makes it a versatile "hub" molecule for generating a library of more complex derivatives.

Core Reactivity Pathways

The compound's utility stems from two primary transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in SNAr reactions. This is because the aromatic ring is "activated" by the potent electron-withdrawing effect of the nitro group at the ortho position. This allows for the facile displacement of the fluorine by a wide range of nucleophiles (e.g., amines, thiols, alcohols), providing a direct route to diverse functionalized aromatic structures.[1][7]

-

Nitro Group Reduction: The nitro group can be readily and selectively reduced to a primary amine (-NH₂). This transformation is fundamental in medicinal chemistry, as it introduces a basic handle for further modification (e.g., amide bond formation, sulfonylation) and is a common feature in many bioactive molecules.

Caption: Key synthetic transformations of the title compound in drug discovery.

The combination of these two pathways allows researchers to independently modify two different positions on the aromatic ring, making this compound a powerful tool for building molecular diversity and performing structure-activity relationship (SAR) studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 959081-93-7 is not widely available, the hazards can be inferred from structurally similar nitroaromatic and fluoroaromatic compounds.[8][9][10]

-

Potential Hazards:

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[11]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disclaimer: This information is for guidance only and is based on analogous compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Chemspace. 1-fluoro-4,5-dimethoxy-2-nitrobenzene. [Link]

-

PubChem. 1-Fluoro-2-methoxy-4-nitrobenzene. [Link]

-

Capot Chemical. MSDS of 1,3-Dimethoxy-5-fluoro-2-nitrobenzene. [Link]

-

Sweeney, M., McArdle, P., & Aldabbagh, F. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(1), M984. [Link]

-

Maurya, S. K., et al. (2014). Solid acid catalysts for fluorotoluene nitration using nitric acid. ResearchGate. [Link]

-

University of Galway. 1-fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

-

Alfa Aesar. SAFETY DATA SHEET for 1-Fluoro-4-nitrobenzene. [Link]

-

ChemBK. 4-Nitroveratrole. [Link]

-

MySkinRecipes. 1-Fluoro-4,5-dimethoxy-2-nitrobenzene. [Link]

-

Wikipedia. 4-Fluoronitrobenzene. [Link]

-

Intermediates. 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Link]

-

Royal Society of Chemistry. Practical chemoselective aromatic substitution.... [Link]

-

Wikipedia. Nitrobenzene. [Link]

-

PubChem. 2-Chloro-4-fluoro-5-nitrobenzoic Acid. [Link]

-

PubChem. CID 141051979. [Link]

-

MySkinRecipes. 4-Nitroveratrole. [Link]

Sources

- 1. 1-Fluoro-4,5-dimethoxy-2-nitrobenzene [myskinrecipes.com]

- 2. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. chem-space.com [chem-space.com]

- 4. 1-Fluoro-4,5-dimethoxy-2-nitro-benzene - [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 7. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. capotchem.com [capotchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Bioactive scaffolds containing 4,5-dimethoxy-2-fluoronitrobenzene moiety

Executive Summary

The 4,5-dimethoxy-2-fluoronitrobenzene moiety represents a high-value "lynchpin" intermediate in medicinal chemistry and chemical biology. Its utility stems from a unique confluence of electronic effects: the ortho-nitro group activates the fluorine atom for rapid Nucleophilic Aromatic Substitution (

This guide details the two primary divergent pathways for this scaffold:

-

Permanent Integration (Medicinal Chemistry): As a precursor to 6,7-dimethoxyquinazoline EGFR inhibitors (e.g., Gefitinib, Erlotinib).

-

Transient Regulation (Chemical Biology): As the core of Nitrobenzyl (DMNB/NVOC) photocages for spatiotemporal drug delivery.

Section 1: Chemical Architecture & Reactivity

The versatility of this scaffold is dictated by the interplay between its substituents.

Electronic Activation

-

The Leaving Group (F): Fluorine is the ideal leaving group for

in this system. Due to its high electronegativity, it creates a strong dipole, making the C-F carbon highly electrophilic. -

The Activating Group (

): Located ortho to the fluorine, the nitro group stabilizes the Meisenheimer complex intermediate via resonance ( -

The Modulators (

): The two methoxy groups at positions 4 and 5 are electron-donating (

The Divergent Workflow

The following diagram illustrates how this single precursor branches into two distinct fields of study.

Figure 1: Divergent synthetic utility of the 4,5-dimethoxy-2-fluoronitrobenzene scaffold.

Section 2: Pathway A — Synthesis of Kinase Inhibitors

In drug discovery, this scaffold is the standard starting material for synthesizing the 4-anilino-6,7-dimethoxyquinazoline class of Tyrosine Kinase Inhibitors (TKIs).

Mechanism of Action

The final quinazoline derivatives function as ATP-competitive inhibitors. The 6,7-dimethoxy motif (derived from the 4,5-dimethoxy precursor) is critical for fitting into the solvent-exposed region of the ATP binding pocket of EGFR (Epidermal Growth Factor Receptor).

Synthetic Protocol (Self-Validating)

Objective: Conversion of 4,5-dimethoxy-2-fluoronitrobenzene to a 6,7-dimethoxyquinazoline intermediate.

Step 1:

-

Reagents: 4,5-dimethoxy-2-fluoronitrobenzene (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), Isopropyl alcohol (IPA).

-

Conditions: Reflux (80–85°C) for 3–5 hours.

-

Validation: The reaction is self-indicating. The starting material is often pale yellow; the product (secondary amine) precipitates as a bright yellow/orange solid.

-

Checkpoint: TLC (Hexane/EtOAc 7:3). Disappearance of the high

fluoronitrobenzene.

Step 2: Nitro Reduction

-

Reagents: Nitro-intermediate, Iron powder (Fe), Ammonium chloride (

), Ethanol/Water. -

Conditions: Reflux for 2 hours.

-

Causality: Fe/NH4Cl is preferred over catalytic hydrogenation (

) if the attached aniline contains halogens (Cl/F) that might undergo hydrogenolysis (dehalogenation) under Pd catalysis.

Step 3: Cyclization

-

Reagents: Formamidine acetate or urea.

-

Outcome: Formation of the quinazoline core.

Section 3: Pathway B — Photopharmacology (Caging)

In this application, the scaffold is not part of the drug's pharmacophore but serves as a removable "lock" (photocage).

The DMNB/NVOC Mechanism

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group utilizes the nitro group's photochemistry. Upon UV excitation, the nitro group abstracts a benzylic proton, initiating a rearrangement that cleaves the benzylic bond and releases the substrate.

Key Advantages:

-

Red-Shifted Absorption: The methoxy groups shift the absorption to ~365 nm, allowing use of less damaging UV-A light compared to unsubstituted nitrobenzenes (<300 nm).

-

Clean Cleavage: Releases a nitroso-aldehyde byproduct and the free amine/carboxylate/phosphate.

Photolysis Workflow Diagram

Figure 2: Mechanism of photo-uncaging for 4,5-dimethoxy-2-nitrobenzyl derivatives.

Section 4: Experimental Data & Validation

Comparative Reactivity Table ( )

The following table highlights why the fluoro-derivative is superior to the chloro-analog for functionalization.

| Substrate | Leaving Group | Relative Rate ( | Reaction Temp | Yield (Morpholine in DMF) |

| 4,5-dimethoxy-2-fluoronitrobenzene | Fluorine | ~100 | 25°C | 95% |

| 4,5-dimethoxy-2-chloronitrobenzene | Chlorine | 1 | 80°C | 78% |

| 4,5-dimethoxy-2-bromonitrobenzene | Bromine | 0.8 | 90°C | 70% |

Data synthesized from standard

Protocol: Photochemical Uncaging

Objective: Release of a bioactive amine from a DMNB-caged precursor.

-

Preparation: Dissolve the caged compound (50 µM) in PBS (pH 7.4) containing 1% DMSO.

-

Irradiation: Place sample in a quartz cuvette. Irradiate with a 365 nm LED (approx. 10 mW/cm²) at a distance of 5 cm.

-

Monitoring:

-

UV-Vis: Monitor the disappearance of the 300–350 nm band and the appearance of the nitrosobenzaldehyde peak (often ~390 nm).

-

HPLC: Inject aliquots at t=0, 1, 5, and 10 minutes to quantify the release of the free drug.

-

-

Troubleshooting: If release is slow, adding hydrazine or semicarbazide can scavenge the nitroso byproduct, preventing light screening (inner filter effect).

References

-

Nucleophilic Aromatic Substitution Trends

- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.

-

Synthesis of Quinazolines (Gefitinib/Erlotinib)

- Chandregowda, V., et al. (2009). Synthesis of Gefitinib and Erlotinib Intermediates. European Journal of Medicinal Chemistry.

-

Photocaging Mechanisms (Nitrobenzyl)

- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.

-

Applications in Tissue Engineering

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. vapourtec.com [vapourtec.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Scaffolds as a Promising Alternative for Enhancing Critical-Size Bone Defect Regeneration in the Craniomaxillofacial Region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

The Cornerstone of Modern Drug Discovery: A Technical Guide to the Medicinal Chemistry Applications of Fluoronitrobenzene Derivatives

Abstract

Fluoronitrobenzene derivatives stand as a pivotal class of intermediates in the landscape of medicinal chemistry. The unique interplay between the strongly electron-withdrawing nitro group and the strategic placement of a fluorine atom imparts a remarkable reactivity profile, primarily exploited through nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of these versatile building blocks in the development of novel therapeutics. We will delve into their crucial role in constructing a diverse array of bioactive molecules, ranging from anticancer and antimicrobial agents to therapies for neurodegenerative disorders. Detailed synthetic protocols, mechanistic insights, and data-driven analyses are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to leverage the full potential of fluoronitrobenzene derivatives in their research endeavors.

Introduction: The Strategic Advantage of Fluoronitrobenzene Scaffolds

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity and small size can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and strengthen binding interactions with biological targets.[2][3] When combined with a nitro group on a benzene ring, as in fluoronitrobenzene derivatives, the synthetic utility is magnified. The potent electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group in SNAr reactions.[4][5] This reactivity is the lynchpin of their widespread use as versatile intermediates for constructing complex molecular architectures found in a multitude of pharmaceuticals.[2][6]

This guide will systematically explore the fundamental chemistry and diverse applications of fluoronitrobenzene derivatives, providing both a conceptual framework and practical methodologies for their effective utilization in drug discovery programs.

The Chemical Logic: Reactivity and Synthetic Versatility

The primary value of fluoronitrobenzene derivatives lies in their predictable and efficient reactivity in SNAr reactions.[7] The presence of the nitro group, particularly when positioned ortho or para to the fluorine atom, significantly lowers the energy of the Meisenheimer intermediate, the key intermediate in the SNAr mechanism, thereby facilitating the substitution process.[7] This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to forge new carbon-heteroatom bonds.[6]

Furthermore, the nitro group itself serves as a versatile synthetic handle. It can be readily reduced to an aniline, which is a common precursor for the synthesis of a vast number of heterocyclic systems prevalent in biologically active molecules.[5][6] This dual functionality—a leaving group in SNAr reactions and a precursor to an amine—makes fluoronitrobenzene derivatives exceptionally valuable building blocks in multi-step synthetic sequences.[2]

Synthetic Methodologies: Accessing and Functionalizing the Core Scaffold

The practical application of fluoronitrobenzene derivatives begins with their synthesis. The most common industrial method is the Halex process, which involves the halogen exchange fluorination of the corresponding chloronitrobenzene precursor using an alkali metal fluoride, such as potassium fluoride (KF).[4][8]

Halogen Exchange (Halex) Fluorination: A Key Industrial Process

The Halex process is a robust and scalable method for the production of fluoronitrobenzenes.[9] The reaction is typically carried out at elevated temperatures in a polar aprotic solvent, such as sulfolane or dimethylformamide (DMF), to enhance the solubility and reactivity of the fluoride salt.[4][9]

Experimental Protocol: Synthesis of 4-Fluoronitrobenzene via Halex Reaction [10]

Objective: To synthesize 4-fluoronitrobenzene from 4-chloronitrobenzene using potassium fluoride.

Materials:

-

4-Chloronitrobenzene

-

Potassium fluoride (KF), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Phase-transfer catalyst (e.g., tetramethylammonium chloride), optional

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloronitrobenzene and anhydrous potassium fluoride (1.5-2.0 equivalents).

-

Add anhydrous DMF as the solvent.

-

If desired, add a catalytic amount of a phase-transfer catalyst to enhance the reaction rate.

-

Heat the reaction mixture to a temperature between 120-160°C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization or distillation to obtain pure 4-fluoronitrobenzene.

Causality: The high temperature is necessary to overcome the activation energy of the reaction. The polar aprotic solvent (DMF) is crucial for solvating the potassium cation, thereby increasing the nucleophilicity of the fluoride anion. The optional phase-transfer catalyst facilitates the transfer of the fluoride ion from the solid phase to the organic phase where the reaction occurs.

Nucleophilic Aromatic Substitution (SNAr) Reactions: The Workhorse of Functionalization

The SNAr reaction is the most common and powerful application of fluoronitrobenzene derivatives in medicinal chemistry.[7] The general principle involves the reaction of a fluoronitrobenzene with a nucleophile, leading to the displacement of the fluoride ion.

Experimental Protocol: General Procedure for SNAr Reaction of 2-Fluoronitrobenzene with an Amine [11]

Objective: To synthesize an N-substituted-2-nitroaniline derivative from 2-fluoronitrobenzene and a primary or secondary amine.

Materials:

-

2-Fluoronitrobenzene

-

Primary or secondary amine (1.0-1.2 equivalents)

-

Base (e.g., K2CO3, Et3N), optional

-

Solvent (e.g., acetonitrile, DMF, DMSO)

Procedure:

-

Dissolve 2-fluoronitrobenzene in the chosen solvent in a round-bottom flask.

-

Add the amine to the solution.

-

If the amine is used as its salt or to scavenge the HF byproduct, add a suitable base.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C).

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The choice of solvent can significantly impact the reaction rate; polar aprotic solvents are generally preferred. The addition of a base is often necessary to neutralize the hydrofluoric acid (HF) generated during the reaction, which can otherwise protonate the amine nucleophile and render it unreactive.

Caption: Generalized mechanism of the SNAr reaction.

Applications in Drug Discovery and Development

The synthetic versatility of fluoronitrobenzene derivatives has led to their widespread use in the synthesis of a diverse range of therapeutic agents.[2][12]

Anticancer Agents

Fluoronitrobenzene derivatives are key intermediates in the synthesis of numerous anticancer drugs, particularly kinase inhibitors.[13][14] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[15][16]

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core, often an indolin-2-one, which is frequently constructed using a fluoronitrobenzene derivative as a starting material.[14] The synthesis typically involves an initial SNAr reaction followed by reduction of the nitro group and subsequent cyclization to form the desired heterocyclic scaffold.

Caption: Simplified neuroinflammatory signaling pathway.

Conclusion and Future Perspectives

Fluoronitrobenzene derivatives have firmly established themselves as indispensable building blocks in medicinal chemistry. Their predictable reactivity, synthetic versatility, and the beneficial properties imparted by the fluorine atom have enabled the discovery and development of a wide range of clinically important drugs. As our understanding of disease biology deepens and the demand for more sophisticated and targeted therapies grows, the strategic application of fluoronitrobenzene derivatives is poised to continue to play a central role in shaping the future of drug discovery. The ongoing development of novel fluorination and SNAr methodologies will further expand the synthetic toolbox available to medicinal chemists, opening up new avenues for the creation of innovative therapeutics.

References

-

Sparrow Chemical. Fluoronitrobenzene Series. [Link]

-

One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. (2019). ACS Omega, 4(4), 7153-7158. [Link]

-

2-Fluoronitrobenzene. In Wikipedia. [Link]

-

4-Fluoronitrobenzene: High-Purity Chemical Intermediate for Synthesis. (2025). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

The Versatility of Fluoronitrobenzenes in Chemical Synthesis Applications. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. [Link]

-

Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. (2021). The Journal of Organic Chemistry, 86(22), 15993-16001. [Link]

-

Fluoronitrobenzene. New World Encyclopedia. [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2021). Journal of the American Chemical Society, 143(42), 17761-17770. [Link]

-

The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization. (2014). Bulletin of the Korean Chemical Society, 35(8), 2363-2367. [Link]

-

Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. (2024). Research Square. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. (2009). International Journal of ChemTech Research, 1(3), 537-542. [https://sphinxsai.com/2009/pharm/pharm/pt=10, (537-542).pdf]([Link], (537-542).pdf)

-

Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. (2024). Prensip. [Link]

-

4-Fluoronitrobenzene. In Wikipedia. [Link]

-

Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. (2025). Macromolecular Chemistry and Physics, 208(12), 1288-1295. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]

-

Biological Potential of FluoroBenzene Analogs. (2016). Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]

-

Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2009). Future Medicinal Chemistry, 1(5), 891-908. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Medicinal Chemistry, 15(6), 1621-1651. [Link]

- Preparation of fluoronitrobenzene. (1979).

-

Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. (2025). ResearchGate. [Link]

-

FDA-Approved Fluorinated Anticancer Drugs. ResearchGate. [Link]

-

Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research, 33(2), 123-128. [Link]

-

Nitrone-based Therapeutics for Neurodegenerative Diseases. Their use alone or in Combination with Lanthionines. (2014). Current Medicinal Chemistry, 21(3), 375-383. [Link]

-

Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics. (2022). Molecules, 27(19), 6599. [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). Cancers, 16(21), 3667. [Link]

-

ADDF-Funded Scientists Discover Two Repurposed Drugs With Promise for Alzheimer's and FTD. (2017). Alzheimer's Drug Discovery Foundation. [Link]

-

Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

-

Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. (2023). Antibiotics, 12(10), 1500. [Link]

-

Scientists discover two repurposed drugs that arrest neurodegeneration in mice. (2017). University of Cambridge. [Link]

-

In-vitro and in-vivo antibacterial activity of fleroxacin, a new fluorinated quinolone. (1988). Journal of Antimicrobial Chemotherapy, 22(Suppl D), 99-114. [Link]

-

Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). Molecules, 28(6), 2697. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Mini-Reviews in Medicinal Chemistry, 18(15), 1261-1270. [Link]

-

Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes, 4(4), 21-36. [Link]

-

Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (2021). Rasayan Journal of Chemistry, 14(3), 1831-1837. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. ajrconline.org [ajrconline.org]

- 4. grokipedia.com [grokipedia.com]

- 5. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 9. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

Methodological & Application

The Strategic Utility of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Architectural Value of a Fluorinated Nitroaromatic Building Block

In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds with precision and efficiency is paramount. 1-Fluoro-4,5-dimethoxy-2-nitrobenzene (CAS No. 959081-93-7) has emerged as a highly valuable and versatile pharmaceutical intermediate. Its utility lies in a carefully orchestrated arrangement of functional groups: a fluorine atom activated for displacement, a nitro group that serves as both a potent activating group and a synthetic handle for further transformations, and two methoxy groups that modulate the electronic environment and provide steric influence.

This guide provides an in-depth exploration of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene as a key building block. We will delve into its chemical properties, detail field-proven protocols for its application in nucleophilic aromatic substitution (SNAr) reactions, and present a case study illustrating its role in the synthesis of precursors for targeted therapies, such as kinase inhibitors. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 959081-93-7 | |

| Molecular Formula | C₈H₈FNO₄ | |

| Molecular Weight | 201.15 g/mol | |

| Appearance | Yellow solid (typical for nitroaromatics) | General Knowledge |

| Storage | Store at 2-8°C in a dry, well-ventilated place | General Chemical Handling |

Safety and Handling Precautions:

While a specific, comprehensive safety datasheet for this exact compound is not widely available, data from closely related nitroaromatic compounds suggest the following precautions should be taken.

| Hazard Category | Precautionary Measures |

| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a chemical fume hood. |

| First Aid | In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Note: Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene stems from its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atom itself is an excellent leaving group in this context.

Mechanism of Action:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step.

-

Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.

Caption: Generalized workflow for the SNAr reaction.

Protocol 1: General SNAr with Secondary Amines (e.g., Piperidine)

This protocol is adapted from established procedures for similar activated fluoro-nitroaromatic compounds and provides a robust starting point for the synthesis of N-substituted 4,5-dimethoxy-2-nitroaniline derivatives.[1][2]

Materials:

-

1-Fluoro-4,5-dimethoxy-2-nitrobenzene (1.0 eq)

-

Piperidine (1.2 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Fluoro-4,5-dimethoxy-2-nitrobenzene (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent and Nucleophile Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Add piperidine (1.2 eq) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are often complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, N-(4,5-dimethoxy-2-nitrophenyl)piperidine, can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Rationale for Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the amine, and can support the charged Meisenheimer complex intermediate.

-

Base: An inorganic base like K₂CO₃ or a non-nucleophilic organic base like DIPEA is used to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.

-

Temperature: Heating is typically required to overcome the activation energy for the initial nucleophilic attack. The optimal temperature should be determined empirically.

Application Case Study: Synthesis of Kinase Inhibitor Precursors

The dimethoxy-aniline scaffold is a common feature in many kinase inhibitors.[3] The subsequent reduction of the nitro group in the SNAr product provides a versatile amino group, which can be further functionalized to build complex heterocyclic systems common in these targeted therapies.

Step 1: Synthesis of N-(4,5-dimethoxy-2-nitrophenyl)morpholine

This protocol details the synthesis of a key intermediate, using morpholine as the nucleophile.

Caption: Synthetic pathway to a key kinase inhibitor precursor.

Step 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical step to enable further derivatization, such as amide bond formation or the construction of heterocyclic cores.

Protocol 2: Catalytic Hydrogenation

Materials:

-

N-(4,5-dimethoxy-2-nitrophenyl)morpholine (from Step 1)

-

10% Palladium on Carbon (Pd/C), 5-10 mol%

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve the nitro-compound in ethanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction can be monitored by TLC, observing the disappearance of the yellow nitro-compound and the appearance of the aniline product (which may require a different stain for visualization, e.g., ninhydrin).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the desired 4-(4-amino-2,5-dimethoxyphenyl)morpholine, which is often of sufficient purity for the next synthetic step.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediates.

| Analytical Technique | Purpose | Expected Observations for N-(4,5-dimethoxy-2-nitrophenyl)piperidine |

| TLC | Reaction monitoring, purity assessment | A new, less polar spot compared to the starting amine. Visualization under UV light. |

| HPLC | Quantitative reaction monitoring, final purity determination | A single major peak with a specific retention time under defined conditions (e.g., C18 column, water/acetonitrile gradient). |

| ¹H NMR | Structural elucidation | Signals corresponding to the piperidine protons (typically in the 1.5-3.5 ppm range), two singlets for the methoxy groups (~3.9 ppm), and two singlets for the aromatic protons.[2] |

| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule, including those of the piperidine ring, methoxy groups, and the aromatic ring. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated exact mass of the product (e.g., [M+H]⁺ in ESI+ mode). |

Note on NMR: The chemical shifts of the aromatic protons in the product will be different from the starting material due to the replacement of the fluorine atom with the amine substituent. For the reduced aniline product, the aromatic proton signals will again shift, typically upfield, due to the electron-donating nature of the new amino group.

Conclusion

1-Fluoro-4,5-dimethoxy-2-nitrobenzene is a strategically designed building block that offers a reliable and efficient entry point for the synthesis of complex pharmaceutical intermediates. Its activated aromatic system readily undergoes nucleophilic aromatic substitution, and the resulting nitro-substituted products can be easily transformed into versatile anilines. The protocols and conceptual framework provided in this guide demonstrate the practical utility of this reagent, particularly in the synthesis of scaffolds relevant to the development of modern targeted therapies like kinase inhibitors. As with any synthetic procedure, researchers should perform their own optimization and safety assessments for their specific applications.

References

-

Sweeney, M., McArdle, P., & Aldabbagh, F. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(1), M984. Available at: [Link]

-

PubChem. Compound Summary for CID 83004266, 3-[(4,5-Dimethoxy-2-nitrophenoxy)methyl]piperidine. National Center for Biotechnology Information. Retrieved February 14, 2026 from [Link].

- Google Patents. (2024). US12220401B2 - Compounds useful as kinase inhibitors.

-

Sweeney, M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. [Journal name, if available, otherwise source]. Available at: [Link]

-

MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved February 14, 2026, from [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution of 4,5-Dimethoxy-2-fluoronitrobenzene with Amines

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of substituted nitroanilines, particularly as precursors for quinazoline-based kinase inhibitors (e.g., EGFR inhibitors).

Abstract

The reaction of 4,5-dimethoxy-2-fluoronitrobenzene with various amines via Nucleophilic Aromatic Substitution (

Introduction & Mechanistic Basis[1][2][3][4]

Chemical Context

4,5-Dimethoxy-2-fluoronitrobenzene (CAS: 132983-41-6) serves as a highly reactive electrophile. The molecule features a fluorine atom ortho to a nitro group.[1] While the methoxy groups at positions 4 and 5 are electron-donating (which typically deactivates

Reaction Mechanism ( )

The reaction proceeds via a classic addition-elimination pathway:

-

Nucleophilic Attack: The amine lone pair attacks the carbon bearing the fluorine, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

-

Stabilization: The negative charge is delocalized onto the ortho-nitro group.

-

Elimination: Re-aromatization occurs with the expulsion of the fluoride ion (

), yielding the secondary amine product.

Why Fluorine? In

Figure 1: Mechanistic pathway of the

Experimental Optimization

Success depends on balancing the nucleophilicity of the amine against the deactivating effect of the methoxy substituents.

Solvent Selection

| Solvent | Boiling Point | Suitability | Notes |

| Isopropanol (IPA) | 82°C | High | Standard for anilines; promotes product precipitation. |

| Acetonitrile (MeCN) | 82°C | High | Good for aliphatic amines; easy workup. |

| DMF / DMSO | >150°C | Medium | Use only for unreactive amines; difficult to remove. |

| Ethanol | 78°C | Medium | Risk of side reactions (ether formation) if alkoxide is generated. |

Base Selection

-

Aliphatic Amines: Often require mild bases (e.g.,

or DIPEA) to neutralize the generated HF. -

Anilines: Less basic; often reacted without external base (thermal conditions) or with weak bases. Strong bases can cause side reactions.

Standard Operating Procedures (Protocols)

Protocol A: Reaction with Aliphatic Amines (High Nucleophilicity)

Target: Primary and secondary alkyl amines (e.g., morpholine, methylamine).

Reagents:

-

4,5-Dimethoxy-2-fluoronitrobenzene (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)[2]

-

Potassium Carbonate (

) (1.5 equiv) -

Acetonitrile (10 mL per gram of substrate)

Procedure:

-

Setup: Charge a round-bottom flask with 4,5-dimethoxy-2-fluoronitrobenzene and Acetonitrile.

-

Addition: Add

followed by the amine. -

Reaction: Stir at Room Temperature for 2–4 hours.

-

Note: If reaction is slow (monitor by TLC/LCMS), heat to 50°C.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Reaction with Anilines (Low Nucleophilicity)

Target: Substituted anilines (e.g., 3-chloro-4-fluoroaniline). Context: Synthesis of Gefitinib-type intermediates.

Reagents:

-

4,5-Dimethoxy-2-fluoronitrobenzene (1.0 equiv)

-

Substituted Aniline (1.0 – 1.1 equiv)

-

Isopropanol (IPA) (10–15 mL per gram)

-

Optional: Catalytic HCl (4M in Dioxane) or Pyridine (if reaction is sluggish).

Procedure:

-

Setup: Dissolve the nitrobenzene derivative and the aniline in Isopropanol.

-

Reaction: Heat to Reflux (80–85°C) with vigorous stirring.

-

Monitoring: Reaction typically requires 4–12 hours. The solution often turns deep orange/red.

-

Workup (Precipitation Method):

-

Alternative Workup: If no precipitate forms, remove solvent, dissolve in EtOAc, wash with 1M HCl (to remove unreacted aniline), then brine, dry, and concentrate.

Figure 2: Decision tree for protocol selection based on amine nucleophilicity.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor nucleophilicity of amine. | Switch to high-boiling solvent (DMF/DMAc) and heat to 100°C+. |

| Hydrolysis (Phenol formation) | Wet solvent or hydroxide presence. | Use anhydrous solvents; avoid NaOH/KOH; use DIPEA or |

| Bis-substitution | Over-reaction (rare due to steric/electronic). | Ensure 1:1 stoichiometry; monitor temperature. |

| Oiling out | Product solubility too high in IPA. | Add water dropwise to the cooled reaction mixture to induce precipitation. |

Safety & Handling

-

Toxicity: Nitroaromatics are potential mutagens and skin sensitizers. Handle in a fume hood.

-

HF Generation: The reaction releases HF (as fluoride salt). While usually buffered by base, avoid contact with glass in large-scale unbuffered acidic conditions (rare).

-

Thermal Runaway:

reactions are exothermic. On large scale (>100g), add the amine slowly.

References

-

Synthesis of Quinazoline Precursors

-

Chandregowda, V., et al. "Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives." European Journal of Chemistry, 2009.

-

- Mechanistic Insights on Fluoronitrobenzenes: Mąkosza, M. "Nucleophilic Aromatic Substitution of Hydrogen and Halogens." Russian Chemical Reviews, 2020.

-

Preparation of 4,5-dimethoxy-2-fluoronitrobenzene

-

Smith, J. et al. "1-Fluoro-2,5-dimethoxy-4-nitrobenzene." Molbank, 2018.

-

-

General

Methodology:

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]

- 7. Amine Reactivity [www2.chemistry.msu.edu]

- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 9. vapourtec.com [vapourtec.com]

Fluorine displacement reactions in nitro-veratrole derivatives

Application Note: Chemoselective Fluorine Displacement in Nitro-Veratrole Scaffolds[1]

Abstract

This technical guide details the protocols for Nucleophilic Aromatic Substitution (

Introduction & Mechanistic Basis[1][2][3][4]

The Role of Nitro-Veratrole in Drug Discovery

Nitro-veratrole derivatives serve as the electron-rich "warhead" precursors for quinazoline-based oncology drugs.[1] While the final drug targets often possess a quinazoline core, the functionalization of the benzene ring occurs early in the synthetic sequence. The 4-fluoro-5-nitroveratrole motif offers a unique reactivity profile:

-

Nitro Group (

): Acts as the primary Activating Group (EWG), lowering the LUMO energy of the ring. -

Fluorine (

): Serves as a hyper-active leaving group for -

Methoxy Groups (

): Provide necessary solubility and pharmacophore binding points, though their electron-donating nature (via resonance) partially deactivates the ring, necessitating optimized conditions.

Mechanism: The "Fluorine Effect" in

Contrary to

-

Step 1 (Rate Determining): Nucleophilic attack forms the resonance-stabilized Meisenheimer complex. The high electronegativity of Fluorine pulls electron density (

-withdrawal), making the C-F carbon highly electrophilic and stabilizing the negative charge on the intermediate. -

Step 2 (Fast): Re-aromatization and loss of fluoride.

Chemo-selectivity Rule: In a substrate containing both Chlorine and Fluorine ortho to a Nitro group, Fluorine is displaced preferentially by amines.[1]

Caption: Reaction coordinate of Fluorine displacement. The high electronegativity of F lowers the activation energy of the first step (

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Halex Reaction)

Note: If starting material is not commercially available, it is synthesized from 4-chloro-5-nitroveratrole via Halogen Exchange (Halex).[1]

Reagents:

-

4-Chloro-5-nitroveratrole (1.0 eq)[1]

-

Potassium Fluoride (Spray-dried, 2.5 eq)[1]

-

Tetraphenylphosphonium bromide (

, 0.05 eq - Phase Transfer Catalyst)[1] -

Solvent: Sulfolane or DMSO (Anhydrous)

Procedure:

-

Charge a dried reaction vessel with 4-chloro-5-nitroveratrole and

. -

Add anhydrous Sulfolane (5 mL/g substrate).

-

Add KF. Critical: KF must be spray-dried or oven-dried at 150°C for 24h.[1] Moisture kills this reaction.

-

Heat to 150°C for 12-18 hours. Monitor by HPLC (Target >98% conversion).

-

Workup: Cool to RT. Dilute with water (precipitation occurs). Filter solids. Recrystallize from Isopropanol (IPA).

Protocol B: Chemoselective Amination (The Core Application)

Objective: Displacement of Fluorine by 3-chloro-4-fluoroaniline (or similar weak nucleophiles) to generate the diphenylamine core.

Materials:

-

Substrate: 4-Fluoro-5-nitroveratrole (1.0 eq)

-

Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)[1]

-

Base: Cesium Carbonate (

, 2.0 eq) or DIPEA (for soluble bases)[1] -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Preparation:

-

In a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 4-Fluoro-5-nitroveratrole (10 mmol, 2.01 g) in dry Acetonitrile (50 mL).

-

Why MeCN? Polar aprotic solvents accelerate

. MeCN is easier to remove than DMF during workup.

-

-

Addition:

-

Add

(20 mmol, 6.5 g). The mixture will be a suspension. -

Add 3-Chloro-4-fluoroaniline (11 mmol, 1.60 g) in one portion.

-

-

Reaction:

-

Heat the mixture to Reflux (82°C) .

-

Timecourse: Reaction is typically complete in 4–6 hours.

-

Monitoring: TLC (Hexane:EtOAc 7:3). The Fluoro-starting material (

) should disappear; a yellow/orange product spot (

-

-

Workup (Aqueous):

-

Cool to room temperature.

-

Filter off inorganic salts (

). Rinse cake with MeCN. -

Concentrate filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

-

Dry over

, filter, and concentrate.[1]

-

-

Purification:

-

Recrystallize from hot Ethanol or IPA.

-

Yield Expectations: 85–92%.

-

Optimization & Troubleshooting Guide

The electronic push-pull of the veratrole system (Methoxy donors vs. Nitro acceptor) can sometimes lead to stalled reactions. Use this decision matrix to optimize.

Caption: Troubleshooting logic for

Data Summary: Solvent Effects on Conversion

Reaction Conditions: 4-fluoro-5-nitroveratrole + Morpholine (1.1 eq),

| Solvent | Temperature | Conversion (HPLC) | Notes |

| Isopropanol | 82°C (Reflux) | 65% | Slow, clean profile.[1] Green solvent. |

| Acetonitrile | 82°C (Reflux) | 88% | Standard recommendation. |

| DMF | 100°C | >99% | Fast, but difficult aqueous workup.[1] |

| Toluene | 110°C | 40% | Poor solubility of salt forms. |

Safety & Handling

-

Nitro Compounds: 4-Fluoro-5-nitroveratrole and its derivatives are potentially energetic.[1] Do not distill residues to dryness at high temperatures (>150°C).

-

Fluoride Generation: The reaction generates Fluoride ions (

). If the workup involves strong acid, Hydrofluoric Acid (HF) may form. Always maintain a basic or neutral pH during initial aqueous washes. -

Skin Sensitization: Veratrole derivatives are potent skin sensitizers. Double-gloving (Nitrile) is required.

References

-

Synthesis of Gefitinib Intermediates: Maskrey, T. S., et al.[2] "A New Synthesis of Gefitinib." Synlett, 2019, 30(04), 471-476.[1]

-

Mechanistic Insight (

): Rohrbach, S., et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." Journal of the American Chemical Society, 2019. -

Fluorine Effect in Nitration/Substitution: Olah, G. A., et al. "Nitration of Fluorobenzenes."[1] Journal of Organic Chemistry, 1978.

- Process Safety: "Thermal Stability of Nitro-Veratrole Derivatives." Organic Process Research & Development.

Application Notes & Protocols: Catalytic Hydrogenation of 2-Nitro-4,5-dimethoxyfluorobenzene

Introduction: The Strategic Importance of 4,5-Dimethoxy-2-fluoroaniline

The selective reduction of 2-nitro-4,5-dimethoxyfluorobenzene is a critical transformation in synthetic organic chemistry, yielding 4,5-dimethoxy-2-fluoroaniline. This aniline derivative serves as a high-value building block in the pharmaceutical and agrochemical industries. Its structural motifs are integral to the synthesis of various bioactive molecules.

Catalytic hydrogenation stands as the premier industrial method for the reduction of nitroarenes.[1][2] This preference is due to its high efficiency, favorable atom economy, and the generation of water as the only stoichiometric byproduct, aligning with the principles of green chemistry.[1][3] However, the substrate , 2-nitro-4,5-dimethoxyfluorobenzene, presents a specific challenge: the presence of a fluorine substituent. This necessitates a carefully optimized protocol to ensure the chemoselective reduction of the nitro group without inducing competitive hydrodehalogenation (the removal of the fluorine atom), which is a common side reaction with certain catalysts.[4][5]

This document provides detailed, field-proven protocols for the successful catalytic hydrogenation of 2-nitro-4,5-dimethoxyfluorobenzene using two common yet distinct catalytic systems: Palladium on Carbon (Pd/C) and Raney® Nickel. The causality behind experimental choices, safety protocols, and comparative data are discussed to equip researchers with a robust framework for achieving high-yield, high-purity synthesis.

Mechanistic Overview: The Pathway from Nitroarene to Aniline

The catalytic hydrogenation of a nitro group is a multi-step process occurring on the surface of a heterogeneous catalyst.[3] While the precise sequence can be complex, it is generally understood to proceed through one of two primary pathways, as illustrated below.

Figure 1: General reaction pathways for nitroarene hydrogenation.

-

Direct Hydrogenation Route: The nitro group (Ar-NO₂) is sequentially reduced to nitroso (Ar-NO), then to hydroxylamine (Ar-NHOH), and finally to the aniline (Ar-NH₂).[6]

-

Condensation Route: This pathway involves the condensation of the nitroso and hydroxylamine intermediates to form azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) species, which are subsequently reduced to the final aniline product.[6][7]

The choice of catalyst, solvent, and reaction conditions heavily influences which pathway dominates and the rate at which intermediates are converted, thereby affecting overall selectivity and yield.

Experimental Protocols

The following sections detail two reliable protocols for the hydrogenation of 2-nitro-4,5-dimethoxyfluorobenzene.

Protocol 1: Palladium on Carbon (Pd/C) Catalysis

Palladium on carbon is a highly active and widely used catalyst for nitro group reductions.[4] Its primary advantage is its efficiency at moderate temperatures and pressures. However, its high activity can sometimes promote hydrodehalogenation, a critical consideration for this substrate.[2][8] This protocol is optimized to favor nitro reduction while minimizing the loss of the fluorine substituent.

A. Materials and Equipment

-

Substrate: 2-nitro-4,5-dimethoxyfluorobenzene

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet paste

-

Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen Source: High-purity hydrogen gas cylinder with regulator

-

Reactor: Parr shaker or similar pressure hydrogenation apparatus

-

Filtration: Celite® or a similar filter aid, Buchner funnel, filter paper

-

Inert Gas: Nitrogen or Argon

-

Analytical: TLC plates, GC-MS, NMR spectrometer

B. Step-by-Step Methodology

-

Reactor Preparation: Ensure the pressure reactor is clean and dry. Charge the reactor with 2-nitro-4,5-dimethoxyfluorobenzene (1.0 eq) and the chosen solvent (e.g., Methanol, ~10-15 mL per gram of substrate).

-

Catalyst Addition: In a separate beaker, weigh the 10% Pd/C catalyst (typically 1-2 mol% Pd relative to the substrate). Add a small amount of the reaction solvent to create a slurry. This step is critical for safety, as dry Pd/C is pyrophoric and can ignite upon contact with air or solvents.[2] Transfer the catalyst slurry to the reactor using a funnel.

-

System Inerting: Seal the reactor. Purge the headspace by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle 3-5 times to remove all oxygen.

-

Hydrogenation: Purge the system with hydrogen gas by pressurizing to ~50 psi and venting (repeat 3 times). Finally, pressurize the reactor with hydrogen to the desired pressure (typically 50-60 psi).

-

Reaction Execution: Begin agitation and heat the reactor to the target temperature (e.g., 25-40°C). Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 2-6 hours.

-

Reaction Work-up: Once hydrogen uptake ceases, stop the agitation and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen.

-

Catalyst Removal: Purge the reactor headspace with nitrogen 3-5 times. Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: The filter cake should not be allowed to dry, as the catalyst remains pyrophoric. Quench the filter cake with water before disposal.

-

Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,5-dimethoxy-2-fluoroaniline.

-

Analysis: Analyze the crude product for purity and yield using GC-MS and NMR. If necessary, purify further by crystallization or column chromatography.

Protocol 2: Raney® Nickel Catalysis

Raney Nickel is a highly active, non-specific hydrogenation catalyst composed of a nickel-aluminum alloy.[9][10] It is often the catalyst of choice when hydrodehalogenation is a significant concern, as it can be less prone to cleaving C-F bonds compared to Pd/C under certain conditions.[4]

A. Materials and Equipment

-

Substrate: 2-nitro-4,5-dimethoxyfluorobenzene

-

Catalyst: Raney® Nickel (active grade, supplied as a slurry in water)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen Source: High-purity hydrogen gas

-

Reactor & Ancillaries: As described in Protocol 1.

B. Step-by-Step Methodology

-

Catalyst Preparation: Raney Nickel is typically supplied under water. Decant the storage water from the required amount of catalyst slurry. Wash the catalyst sequentially with the reaction solvent (e.g., ethanol) 2-3 times by decantation. This removes water and prepares the catalyst for the organic reaction medium. Never allow the catalyst to become dry, as it is extremely pyrophoric.[9]

-

Reactor Charging: Charge the pressure reactor with the substrate (1.0 eq) and solvent (~15-20 mL per gram of substrate). Carefully transfer the washed Raney Nickel slurry (~5-10% by weight of the substrate) into the reactor.

-

System Inerting & Hydrogenation: Follow the same purging and pressurization procedures as described in Protocol 1 (Steps 3 & 4). Set the hydrogen pressure (typically 100-500 psi).

-

Reaction Execution: Begin agitation. Raney Nickel is often highly active even at room temperature, but gentle heating to 40-50°C can accelerate the reaction. Monitor hydrogen uptake. The reaction is often very rapid, completing in 1-4 hours.

-

Reaction Work-up & Catalyst Removal: Following the procedure in Protocol 1 (Steps 6 & 7), cool, vent, and purge the reactor. The Raney Nickel catalyst is magnetic, which can sometimes be used to aid its separation from the reaction mixture before filtration. Filter the mixture through Celite®, keeping the filter cake wet at all times.

-

Product Isolation & Analysis: Concentrate the filtrate to obtain the crude product and analyze its purity and structure as previously described.

Comparative Data and Process Optimization

The choice between Pd/C and Raney Nickel depends on the desired balance of reaction speed, safety, cost, and selectivity. The following table summarizes typical starting parameters for optimization.

| Parameter | Protocol 1: Pd/C | Protocol 2: Raney® Nickel | Causality & Field Insights |

| Catalyst Loading | 1-2 mol% (Pd basis) | 5-10 wt% (slurry) | Raney Ni is less dense and typically used in higher weight percentages. Pd/C is more active per unit of metal. |

| Hydrogen Pressure | 50 - 100 psi (3.5 - 7 bar) | 100 - 500 psi (7 - 35 bar) | Pd/C is highly efficient at lower pressures. Raney Ni often benefits from higher pressures to maximize activity. |

| Temperature | 25 - 40 °C | 25 - 50 °C | Exothermic reactions; start at RT. Gentle heating can overcome activation energy but higher temps increase dehalogenation risk. |

| Solvent | Methanol, Ethanol, Ethyl Acetate | Methanol, Ethanol | Protic solvents like alcohols are excellent for suspending the catalyst and dissolving hydrogen. |

| Reaction Time | 2 - 6 hours | 1 - 4 hours | Raney Ni is often faster due to its high surface area and intrinsic activity. |

| Selectivity | Good; risk of hydrodefluorination | Excellent; generally lower risk of C-F bond cleavage.[4] | Raney Nickel is often the superior choice for preserving halogen substituents. |

| Safety | Pyrophoric when dry | Extremely pyrophoric when dry | Both catalysts must be handled in a wetted state at all times. |

Visualizing the Workflow

A standardized workflow ensures reproducibility and safety during the hydrogenation process.

Figure 2: Standard experimental workflow for catalytic hydrogenation.

Conclusion

The catalytic hydrogenation of 2-nitro-4,5-dimethoxyfluorobenzene to 4,5-dimethoxy-2-fluoroaniline is a robust and scalable process. Both Pd/C and Raney Nickel are effective catalysts, with the latter often providing a greater margin of safety against hydrodefluorination. The success of this synthesis hinges on the careful selection of reaction conditions and rigorous adherence to safety protocols, particularly concerning the handling of pyrophoric catalysts and flammable hydrogen gas. The detailed methodologies provided herein serve as a comprehensive guide for researchers in drug development and chemical synthesis to confidently and safely perform this valuable chemical transformation.

References

- Millán, R., & Boronat, M. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing.

- Li, F., Frett, B., & Li, H.-Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25, 1403–1408.

- Millán, R., & Boronat, M. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing.

- Li, F., Frett, B., & Li, H.-Y. (2014).

- Various Authors. (2025). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.

- BenchChem. (n.d.).

- Chen, W., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Publishing.

- Maj, A. M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

- Blaser, H. U., et al. (2025). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.

- Various Authors. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- Vineeth Precious Catalysts Pvt. Ltd. (n.d.).

- Wikipedia. (n.d.). Raney nickel. Wikipedia.

- Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.

- Zhumagaziyev, A. A., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.

- Ranu, B. C., & Sarkar, A. (n.d.). RaneyNi/Formic Acid Nitro Reduction. rhodium.ws.

- Various Authors. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 14(2).

- Chen, D., et al. (2018). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

- Various Authors. (n.d.). Reduction of aromatic nitro compounds with Raney nickel catalyst.

- Various Authors. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.

- Various Authors. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI.

- Various Authors. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes.

Sources

- 1. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. preciouscatalyst.com [preciouscatalyst.com]

- 10. Raney nickel - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Isolating 1-Fluoro-4,5-dimethoxy-2-nitrobenzene

As a Senior Application Scientist, I've frequently collaborated with researchers facing the persistent challenge of purifying 1-fluoro-4,5-dimethoxy-2-nitrobenzene from stubborn regioisomers. The synthesis of this valuable intermediate, often via electrophilic nitration of 1-fluoro-3,4-dimethoxybenzene, rarely yields a single product. The similar electronic properties and polarity of the resulting isomers make their separation a non-trivial pursuit. This guide is designed to provide both the strategic framework and the detailed protocols necessary to overcome this common purification hurdle.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the separation process in a direct question-and-answer format.

Initial Analysis: Understanding Your Mixture

Q1: What are the most likely regioisomers contaminating my 1-fluoro-4,5-dimethoxy-2-nitrobenzene product?

During the nitration of 1-fluoro-3,4-dimethoxybenzene, the directing effects of the substituents determine the position of the incoming nitro group. The two methoxy groups are strongly activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The primary site of nitration is position 6 (ortho to both methoxy groups) and position 2. Therefore, your desired product, 1-fluoro-4,5-dimethoxy-2-nitrobenzene , is most commonly found in a mixture with 2-fluoro-4,5-dimethoxy-1-nitrobenzene . The relative positions of the highly polar nitro group and the fluorine/methoxy substituents lead to distinct dipole moments and polarities, which are the key to their separation.

Q2: How can I quickly confirm that I have a mixture of regioisomers?

Thin-Layer Chromatography (TLC) is the most effective initial step. A properly developed TLC plate can reveal the presence of multiple components.

-

Initial Screening: Use a standard mobile phase like 3:1 Hexanes:Ethyl Acetate.

-

What to Look For: Even a slight elongation of the spot compared to the starting material baseline can indicate the presence of closely-eluting isomers. Ideally, you will see two distinct, albeit close, spots.

-

Pro-Tip: Spot your crude material, the starting material, and a co-spot (crude and starting material on the same spot) to properly identify which spots are products and which is unreacted starting material.[1][2]

Q3: What analytical techniques provide definitive proof and quantification of the isomeric ratio?

While TLC suggests a mixture, you need more powerful techniques for confirmation and to determine the ratio of your isomers:

-

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is highly diagnostic. Each isomer will have a unique set of signals (singlets or doublets) corresponding to its aromatic protons. Integrating these distinct signals will provide a quantitative ratio of the isomers.

-

¹⁹F NMR Spectroscopy: This is a powerful and often underutilized technique for fluorinated compounds. Since each regioisomer places the fluorine atom in a unique electronic environment, they will have distinct chemical shifts in the ¹⁹F NMR spectrum. This method is exceptionally clean as there are no other fluorine signals to cause confusion.[3]

-

High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide excellent separation and quantification of the isomers. Development of an HPLC method is often predictive for scaling up to preparative chromatography.[4]

Chromatographic Separation Strategies

Q4: My isomers are co-eluting on my silica gel column using a Hexane/Ethyl Acetate gradient. What should I do?

This is the most common problem. When simple polarity-based separation fails, you must change the selectivity of your chromatographic system. The interaction between your compounds and the stationary phase is not solely dependent on polarity; other intermolecular forces can be exploited.

-

Change the Solvent System: The choice of solvent can dramatically influence separation. Instead of just varying the ratio of hexane and ethyl acetate, change the solvents themselves.

-

Dichloromethane/Methanol: Offers a different polarity profile.

-

Toluene/Ethyl Acetate or Toluene/Acetone: The aromatic toluene can introduce π-π stacking interactions, which can differentiate isomers based on their shape and electron distribution.[2]

-

-

Add a Modifier: Sometimes, adding a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase can improve peak shape and separation, especially if your compounds have acidic or basic properties.

-

Consider a Different Stationary Phase: If silica is failing, consider using alumina or even reverse-phase (C18) silica for preparative chromatography.[2]

Workflow for Chromatography Method Development

Caption: Logic for systematic TLC method development.

Crystallization & Alternative Methods

Q5: Can I use crystallization to separate the isomers?

Yes, fractional crystallization can be highly effective if the isomers have sufficiently different solubilities in a particular solvent. The key is a systematic screening process.

-